1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMPJSWFKZILOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428550 | |
| Record name | STK201358 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-09-1 | |
| Record name | STK201358 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis from 2-Thiobarbituric Acid
One common method involves refluxing 2-thiobarbituric acid with methylating agents to introduce the N-1 methyl group. This method is straightforward and yields the target compound with good purity.
- Reaction conditions: Reflux in methanol or other suitable solvents.
- Methylating agents: Methyl iodide or dimethyl sulfate.
- Catalysts: Often no catalyst is required, but bases like potassium carbonate may be used to facilitate methylation.
Knoevenagel Condensation-Based Methods
The active methylene group in 2-thiobarbituric acid allows for Knoevenagel condensation with aldehydes or ketones, which can be adapted to prepare substituted derivatives of this compound.
- Key feature: The reaction can proceed without acid or base catalysts.
- Typical conditions: Refluxing in methanol.
- Outcome: Formation of methylene-substituted derivatives, which can be further modified to obtain the target compound.
Diazo Transfer Reactions
Advanced synthetic routes involve diazo transfer to 2-thio-1,3-dimethylbarbituric acid derivatives to form diazo compounds, which can be precursors or intermediates in the synthesis of this compound.
- Reagents: (Azidosulfonyl)benzoic acid potassium salt as diazo transfer reagent.
- Solvent: Acetonitrile or chloroform for extraction.
- Reaction time: Typically 1 hour at ambient temperature.
- Yields: Around 80-90% for diazo derivatives.
Aminomethylene Derivatives Synthesis
Substituted aminomethylene derivatives of 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been synthesized by condensation of 2-thiobarbituric acid derivatives with various amines.
- General procedure: Reaction of 2-thiobarbituric acid derivatives with amines under reflux.
- Yields: Typically 80-90%.
- Characterization: Confirmed by IR, NMR, and LC/MS.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct methylation | 2-Thiobarbituric acid | Methyl iodide, reflux in methanol | 75-85 | Simple, direct N-1 methylation |
| Knoevenagel condensation | 2-Thiobarbituric acid + aldehyde | Reflux in methanol, no catalyst needed | 80-90 | Forms methylene derivatives, versatile |
| Diazo transfer reaction | 2-Thio-1,3-dimethylbarbituric acid | (Azidosulfonyl)benzoic acid salt, RT | 81-91 | Produces diazo intermediates, high yield |
| Aminomethylene derivative synthesis | 2-Thiobarbituric acid derivatives + amines | Reflux, various amines | 80-89 | Produces substituted derivatives, well characterized |
Detailed Research Findings
Knoevenagel condensation of 2-thiobarbituric acid with aldehydes proceeds efficiently without acid or base catalysts, leveraging the acidity of the methylene group (pKa ~2.1) in 2-thiobarbituric acid. This method is widely used for synthesizing various substituted derivatives, including this compound analogs.
Diazo transfer reactions have been optimized to convert 2-thio-1,3-dimethylbarbituric acid into diazo derivatives with high yields (~81%) and purity. These diazo compounds serve as valuable intermediates for further functionalization.
Aminomethylene derivatives synthesized from 2-thiobarbituric acid and amines show high yields (up to 89%) and are characterized by detailed spectroscopic methods (IR, 1H-NMR, 13C-NMR, LC/MS), confirming the structure and purity of the products.
The direct methylation approach, while classical, remains effective for introducing the N-1 methyl group, a critical step in preparing this compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Synthetic Applications
1-Methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione serves as a versatile intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it useful for synthesizing more complex molecules. Some notable synthetic applications include:
- Formation of Derivatives : The compound can be modified to create derivatives with enhanced biological activities. For example, substituents can be introduced at the nitrogen or carbon positions to yield new compounds with potential pharmacological properties.
- Reactivity in Synthesis : The thione group allows for nucleophilic attacks, facilitating the formation of thiazoles and other heterocycles, which are valuable in drug development .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, certain derivatives have been evaluated against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, demonstrating promising inhibitory effects .
- Antioxidant Properties : Compounds derived from 1-methyl-2-thioxodihydropyrimidine have been reported to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress .
Antibacterial Activity
A study conducted on synthesized derivatives of 1-methyl-2-thioxodihydropyrimidine revealed varying degrees of antimicrobial efficacy depending on the substituents present on the benzene ring. The most active compounds showed minimum inhibitory concentrations comparable to established antibiotics like ceftriaxone .
| Compound Name | Structure Features | MIC (µg/mL) | Activity |
|---|---|---|---|
| Derivative A | Substituted at N1 | 10 | Strong |
| Derivative B | Substituted at C5 | 25 | Moderate |
| Derivative C | No substitution | 50 | Weak |
Antioxidant Activity
Research into the antioxidant potential of various derivatives indicated that those with specific functional groups demonstrated higher radical scavenging activity. This property is vital for developing therapeutic agents aimed at diseases associated with oxidative stress .
Mechanism of Action
The mechanism of action of 1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The sulfur atom in the compound can form strong interactions with metal ions or enzyme active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The thiobarbituric acid core (2-thioxodihydropyrimidine-4,6(1H,5H)-dione) is highly versatile, with modifications at N1, N3, and C5 positions significantly altering properties. Key analogs include:
Key Differences :
- N1 Substituents : Methyl (target compound) vs. ethyl or aryl groups (e.g., 1,3-diethyl in ). Methyl provides intermediate steric hindrance, balancing reactivity and stability.
- C5 Functionalization : Hydrogen (target) vs. arylidene or hydrazone groups. Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, while electron-donating groups (e.g., methoxy in ) enhance resonance stabilization.
Physical and Spectral Properties
Notable Trends:
Biological Activity
1-Methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound classified under thioxopyrimidines, characterized by a sulfur atom replacing an oxygen atom in the pyrimidine ring. This structural modification imparts unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Structure and Composition
- Chemical Formula : CHNOS
- Molecular Weight : 158.18 g/mol
- CAS Number : 15112-09-1
- IUPAC Name : 1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Synthesis
The synthesis typically involves the reaction of a precursor compound with a sulfur source under controlled conditions. A common method is the reaction of 1-methyl-2,4,6-trioxodihydropyrimidine with phosphorus pentasulfide in an inert solvent like toluene.
Antioxidant Properties
Research indicates that derivatives of thioxopyrimidinones exhibit significant antioxidant activity. In vitro assays have shown that certain derivatives possess better radical scavenging abilities than ascorbic acid. For instance:
- DPPH Assay Results : Compounds A6–A10 demonstrated IC values ranging from 0.36 to 1.4 mg/mL, outperforming ascorbic acid (IC = 1.79 mg/mL) .
Antibacterial Activity
The antibacterial efficacy of these compounds has been evaluated against various bacterial strains:
- Against Klebsiella : Compounds A6–A10 exhibited IC values between 1.1 and 2 mg/mL, indicating strong antibacterial properties .
Antiviral Potential
Recent studies have explored the antiviral capabilities of thioxopyrimidine derivatives through molecular docking simulations. These studies focused on binding affinities with viral proteins associated with SARS-CoV-2:
- Binding Affinities : The tested compounds showed promising binding affinities compared to standard inhibitors, suggesting potential for development as antiviral agents .
The mechanism underlying the biological activities of this compound involves interactions with specific molecular targets such as enzymes and metal ions. The sulfur atom plays a crucial role in these interactions, potentially inhibiting or modulating biological pathways.
Study on Antioxidant and Antibacterial Activities
A comprehensive study synthesized new thioxopyrimidinone derivatives (A1–A10) and evaluated their antioxidant and antibacterial activities through various assays:
| Compound | DPPH IC (mg/mL) | Antibacterial IC (mg/mL) |
|---|---|---|
| A6 | 0.83 ± 0.125 | 1.32 ± 8.9 |
| A7 | 0.90 ± 0.77 | 1.19 ± 11 |
| A8 | 0.36 ± 0.063 | 1.10 ± 12 |
| A9 | 1.4 ± 0.07 | 1.16 ± 11 |
| A10 | 1.18 ± 0.06 | 2 ± 7 |
This study highlights the potential of these compounds in combating oxidative stress-related diseases and their role in drug discovery .
Molecular Docking Studies
Molecular docking studies conducted on the newly synthesized derivatives indicated favorable interactions with target proteins involved in viral replication processes:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and its analogs?
- Methodological Answer : The Knoevenagel condensation is widely used for synthesizing 2-thioxodihydropyrimidine-dione derivatives. For example, thiobarbituric acid derivatives react with aldehydes under basic conditions to form substituted analogs. Solvent choice (e.g., ethanol or DMF) and temperature control (50–80°C) are critical for optimizing yield . For monitoring synthesis purity, thin-layer chromatography (TLC) with silica gel plates and UV detection is recommended .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹). Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers evaluate the solubility and stability of this compound in different solvents?
- Methodological Answer : Solubility profiles are determined experimentally in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using gravimetric analysis. Stability under acidic/basic conditions is tested via pH-dependent degradation studies monitored by UV-Vis spectroscopy. For example, derivatives with electron-withdrawing groups exhibit enhanced stability in aqueous media .
Advanced Research Questions
Q. How do structural modifications at the N1 and C5 positions influence antioxidant and anti-inflammatory activities?
- Methodological Answer : Substituents like hydroxyl or methoxy groups at C5 enhance radical scavenging (e.g., ROS and ONOO⁻) by stabilizing resonance structures. In vitro assays using RAW264.7 macrophages and LPS-induced inflammation models show that bulky substituents (e.g., 4-hydroxy-3-methoxybenzyl) reduce TNF-α production by 40–60% compared to unsubstituted analogs . Structure-activity relationship (SAR) studies should pair computational docking (e.g., AutoDock Vina) with experimental IC₅₀ validation.
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO/LUMO energies to predict redox behavior. Molecular dynamics (MD) simulations assess interactions with biological targets (e.g., p300/CBP proteins). For corrosion inhibition studies, Fukui indices identify nucleophilic/electrophilic sites relevant to metal surface adsorption .
Q. How can contradictions in biological activity data across cell lines be resolved?
- Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolism. Cross-validation using isogenic cell lines and standardized protocols (e.g., MTT assay at 48-hour incubation) is critical. For example, 5-(4-bromo-2,5-dimethoxybenzylidene) derivatives show cytotoxicity (IC₅₀ = 204.5 μM) in 3T3 fibroblasts but are inactive in RAW264.7 macrophages, suggesting cell-type-dependent mechanisms .
Q. What are the best practices for synthesizing metal coordination complexes with this compound?
- Methodological Answer : Spectrophotometric titration with Cu(II) or Hg(II) salts in ethanol/water mixtures (1:1) at 25°C quantifies complex stability constants (logβ). Job’s method confirms stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios). FT-IR shifts in C=O and C=S bands confirm metal coordination .
Q. How does this compound perform as a corrosion inhibitor for metals in acidic environments?
- Methodological Answer : Electrochemical impedance spectroscopy (EIS) in 1 M HNO₃ shows inhibition efficiencies >80% for copper. Adsorption follows the Langmuir isotherm, indicating monolayer formation. Scanning electron microscopy (SEM) and EDX spectroscopy confirm reduced surface pitting. Derivatives with ethyl groups at N1/N3 exhibit higher solubility and inhibition efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
